molecular formula C12ClF10P B2828178 Bis(pentafluorophenyl)chlorophosphine CAS No. 5032-90-6

Bis(pentafluorophenyl)chlorophosphine

Cat. No.: B2828178
CAS No.: 5032-90-6
M. Wt: 400.54
InChI Key: KELFLEVSLVGEMH-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)chlorophosphine: is a chemical compound with the molecular formula C12ClF10P. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of two pentafluorophenyl groups attached to a chlorophosphine moiety, making it a valuable reagent in organic synthesis and other chemical processes .

Mechanism of Action

Target of Action

Bis(pentafluorophenyl)chlorophosphine is a complex chemical compound with the molecular formula C12ClF10P The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound can interact with compounds with an activated c=c bond, which suggests it may participate in addition reactions . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It is known that the compound can participate in chemical reactions involving compounds with an activated C=C bond

Pharmacokinetics

Its molecular weight is 400.54 , which could influence its pharmacokinetic properties

Result of Action

Given its potential to interact with compounds with an activated C=C bond

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(pentafluorophenyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of pentafluorophenyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: : Bis(pentafluorophenyl)chlorophosphine undergoes various chemical reactions, including substitution, oxidation, and reduction. It is particularly reactive in nucleophilic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl groups .

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphine derivatives, while oxidation reactions produce phosphine oxides .

Scientific Research Applications

Chemistry: : Bis(pentafluorophenyl)chlorophosphine is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various phosphine ligands, which are essential in catalysis and coordination chemistry .

Biology and Medicine: : In biological research, this compound is utilized in the synthesis of bioactive molecules and pharmaceuticals.

Industry: : Industrially, this compound is employed in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of novel catalysts for chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Bis(pentafluorophenyl)borane: Similar to bis(pentafluorophenyl)chlorophosphine, this compound features pentafluorophenyl groups attached to a borane moiety.

    Pentafluorophenylphosphine: This compound contains a single pentafluorophenyl group attached to a phosphine moiety.

Uniqueness: : this compound stands out due to its dual pentafluorophenyl groups, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a preferred choice for applications requiring high reactivity and selectivity .

Properties

IUPAC Name

chloro-bis(2,3,4,5,6-pentafluorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12ClF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELFLEVSLVGEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12ClF10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5032-90-6
Record name Bis pentafluorophenyl chlorophosphine
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